molecular formula C15H12ClNO4S B2602951 5-chloro-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)thiophene-2-carboxamide CAS No. 2034329-10-5

5-chloro-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)thiophene-2-carboxamide

Cat. No. B2602951
CAS RN: 2034329-10-5
M. Wt: 337.77
InChI Key: CHGDBTXZNADWPG-UHFFFAOYSA-N
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Description

5-Chloro-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Crystallographic Studies Compounds such as 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, which belong to the "N-mustards" and show pharmacological activities, have been examined for their crystal structures. These studies provide a basis for understanding the structural properties and potential interactions of similar compounds, including the one of interest (Galešić & Vlahov, 1990).

Supramolecular Effects Research on the supramolecular effects of aromaticity in compounds containing furan and thiophene moieties, such as N-2-pyrazinyl-2-furancarboxamide and N-2-pyrazinyl-2-thiophenecarboxamide, helps in understanding how the substitution of heteroatoms and the increase in aromaticity affect crystal packing and potentially biological activity. This is crucial for the design and synthesis of new compounds with enhanced properties (Rahmani et al., 2016).

Catalytic Synthesis and Biological Potential The catalytic synthesis and evaluation of novel chalcone derivatives, including those derived from furan-carbonyl compounds, underline the antioxidant potential of such molecules. This research suggests that similar structures could be synthesized and evaluated for their biological efficacy, pointing towards potential pharmaceutical applications (Prabakaran et al., 2021).

properties

IUPAC Name

5-chloro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4S/c16-13-4-3-11(22-13)14(18)17-9-15(19,10-5-7-20-8-10)12-2-1-6-21-12/h1-8,19H,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGDBTXZNADWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC=C(S2)Cl)(C3=COC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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